2-(tert-Butoxy)-3-fluoroaniline

Catalog No.
S13793626
CAS No.
M.F
C10H14FNO
M. Wt
183.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(tert-Butoxy)-3-fluoroaniline

Product Name

2-(tert-Butoxy)-3-fluoroaniline

IUPAC Name

3-fluoro-2-[(2-methylpropan-2-yl)oxy]aniline

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

InChI

InChI=1S/C10H14FNO/c1-10(2,3)13-9-7(11)5-4-6-8(9)12/h4-6H,12H2,1-3H3

InChI Key

RDAQTSMJFSMWMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CC=C1F)N

2-(tert-Butoxy)-3-fluoroaniline is an aromatic amine characterized by the presence of a tert-butoxy group and a fluorine atom on the aromatic ring. Its molecular formula is C10H14FNOC_{10}H_{14}FNO with a molecular weight of approximately 183.22 g/mol. The tert-butoxy group introduces steric hindrance around the nitrogen atom, while the fluorine atom enhances the compound's electronic properties, potentially making it useful in various chemical applications. As a derivative of aniline, this compound exhibits properties typical of both amines and fluorinated compounds, which can influence its reactivity and biological activity.

The chemical reactivity of 2-(tert-Butoxy)-3-fluoroaniline can be attributed to its functional groups. The amine group (-NH2) can participate in nucleophilic substitutions, while the fluorine atom can engage in halogen bonding interactions. The tert-butoxy group may also influence the compound's reactivity by providing steric hindrance, which can affect reaction pathways and selectivity in various chemical transformations.

While specific biological activities for 2-(tert-Butoxy)-3-fluoroaniline are not extensively documented, compounds in the fluoroaniline class often exhibit diverse biological activities due to their ability to interact with various biological targets. Fluoroanilines can act as hydrogen bond acceptors and may influence biological pathways through their interactions with proteins or nucleic acids. Further studies are needed to elucidate the precise mechanisms of action and potential therapeutic applications of this compound .

The synthesis of 2-(tert-Butoxy)-3-fluoroaniline typically involves several steps:

  • Nitration: Starting with tert-butylbenzene, nitration is performed using a mixture of concentrated sulfuric acid and nitric acid to yield 4-nitro-tert-butylbenzene.
  • Reduction: The nitro group is reduced to an amine using reducing agents such as iron powder and hydrochloric acid, resulting in 4-(tert-butyl)aniline.
  • Fluorination: Finally, fluorination is conducted using reagents like Selectfluor or N-fluorobenzenesulfonimide to introduce the fluorine atom at the desired position on the aromatic ring.

2-(tert-Butoxy)-3-fluoroaniline has potential applications in various fields, particularly in medicinal chemistry and organic synthesis. Its unique combination of steric bulk from the tert-butoxy group and electronic effects from the fluorine atom may enhance its utility in drug development and material science. Additionally, it could serve as a building block for more complex molecules or as a reagent in cross-coupling reactions.

Interaction studies are crucial for understanding how 2-(tert-Butoxy)-3-fluoroaniline behaves in different chemical environments. Research indicates that its unique structural features allow it to engage in diverse interactions with electrophiles and nucleophiles, making it an interesting candidate for further investigation in both synthetic chemistry and potential therapeutic applications. Studies on its interactions with biological macromolecules could provide insights into its reactivity patterns and possible pharmacological effects.

Several compounds share structural similarities with 2-(tert-Butoxy)-3-fluoroaniline, each exhibiting distinct characteristics:

Compound NameUnique Features
4-tert-Butyl-3-fluoroanilineLacks tert-butoxy; primarily influenced by tert-butyl group
3-FluoroanilineSimpler structure without tert-butyl group
4-tert-Butyl-2-fluoroanilineSimilar structure but differs in fluorine position
4-tert-Butoxy-3-nitroanilineContains nitro group instead of fluorine

The uniqueness of 2-(tert-Butoxy)-3-fluoroaniline lies in its combination of steric bulk from the tert-butoxy group and electronic effects from the fluorine atom, which may lead to distinct reactivity patterns compared to its analogs. This combination could result in different biological activities and applications, making it a compound of interest for further research in synthetic chemistry and pharmacology.

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

183.105942232 g/mol

Monoisotopic Mass

183.105942232 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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